リスペリドンピリミジノン-N-オキシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

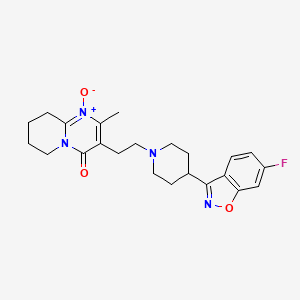

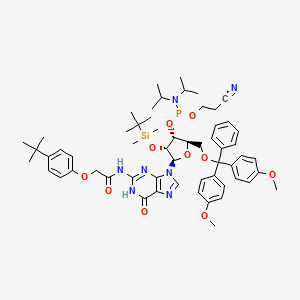

Risperidone Pyrimidinone-N-oxide is a chemical compound that serves as an impurity in the synthesis of the antipsychotic drug Risperidone. It is a metabolite of Risperidone and is used as a reference standard in high-performance liquid chromatography (HPLC) during the drug development process . The compound has the molecular formula C23H27FN4O3 and a molecular weight of 426.48 g/mol .

科学的研究の応用

Risperidone Pyrimidinone-N-oxide has several scientific research applications, including:

Biology: The compound is studied for its potential biological activities and interactions with various biological targets.

Medicine: As an impurity of Risperidone, it is important in the development and testing of antipsychotic medications to ensure the purity and safety of the final pharmaceutical product.

Industry: The compound is used in the pharmaceutical industry for the development and optimization of synthetic routes for Risperidone and its related compounds.

作用機序

Target of Action

Risperidone Pyrimidinone-N-oxide primarily targets the serotoninergic 5-HT2 and dopaminergic D2 receptors in the brain . These receptors play a crucial role in mood regulation and mental health conditions, including schizophrenia and bipolar disorder .

Mode of Action

Risperidone Pyrimidinone-N-oxide interacts with its targets by inhibiting the activity of dopaminergic D2 receptors and serotoninergic 5-HT2A receptors in the brain . This compound binds with a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than its binding affinity to D2 receptors . This interaction results in a reduction of overactivity in central mesolimbic and mesocortical pathways, which are thought to be caused by an excess of dopaminergic D2 and serotoninergic 5-HT2A activity .

Biochemical Pathways

The action of Risperidone Pyrimidinone-N-oxide affects several biochemical pathways. It has been shown to normalize increased inflammatory parameters and restore anti-inflammatory pathways in a model of neuroinflammation . This includes the expression of inflammatory cytokines, interleukin (IL)-1β and tumour necrosis factor (TNF)-α, and the activity of the inducible inflammatory enzymes nitric oxide synthase and cyclooxygenase . Additionally, it affects the p38 mitogen-activated protein kinase (MAPK) pathway and the inflammatory nuclear transcription factor κB .

Pharmacokinetics

Risperidone Pyrimidinone-N-oxide is completely absorbed after oral administration, reaching peak plasma concentrations within 1 to 2 hours . The absolute oral bioavailability of this compound is 70% . It is extensively metabolized by hepatic cytochrome P450 2D6 isozyme to 9-hydroxyrisperidone, which has approximately the same receptor binding affinity as Risperidone . One week after administration, 70% of the dose is excreted in the urine and 14% in the feces .

Result of Action

The molecular and cellular effects of Risperidone Pyrimidinone-N-oxide’s action include a preventive effect on the anti-inflammatory arm of the homeostatic mechanism controlling inflammation . This suggests a possible protective effect of Risperidone Pyrimidinone-N-oxide on brain cells .

生化学分析

Biochemical Properties

Risperidone Pyrimidinone-N-oxide interacts with various enzymes and proteins. It is metabolized primarily by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone, to a lesser extent by CYP3A4 and CYP3A5 . The interactions of Risperidone Pyrimidinone-N-oxide with these enzymes are crucial for its metabolic pathway .

Cellular Effects

Risperidone Pyrimidinone-N-oxide influences various cellular processes. It has been found to normalize increased inflammatory parameters and restore anti-inflammatory pathways in a model of neuroinflammation . This suggests that Risperidone Pyrimidinone-N-oxide may have potential anti-inflammatory effects on cells.

Molecular Mechanism

The molecular mechanism of Risperidone Pyrimidinone-N-oxide involves its binding to D2 dopaminergic receptors and 5-HT2A serotonergic receptors in the brain . This binding is thought to reduce overactivity of central mesolimbic pathways and mesocortical pathways, which are believed to be caused by an excess of dopaminergic D2 and serotonergic 5-HT2A activity .

Temporal Effects in Laboratory Settings

The effects of Risperidone Pyrimidinone-N-oxide change over time in laboratory settings. For instance, it has been observed that the plasma drug concentrations of Risperidone Pyrimidinone-N-oxide vary hugely among individuals . This suggests that the effects of Risperidone Pyrimidinone-N-oxide on cellular function may also vary over time.

Dosage Effects in Animal Models

In animal models, the effects of Risperidone Pyrimidinone-N-oxide vary with different dosages. Both risperidone and its active metabolite paliperidone exhibited notable metabolic side-effects that were dose-dependent . This suggests that the dosage of Risperidone Pyrimidinone-N-oxide can significantly influence its effects.

Metabolic Pathways

Risperidone Pyrimidinone-N-oxide is involved in several metabolic pathways. It undergoes alicyclic hydroxylation of the tetrahydropyrido-pyrimidinone ring at the 7- and 9-positions, and oxidative N-dealkylation, resulting in two acidic metabolites .

Transport and Distribution

Risperidone Pyrimidinone-N-oxide is transported and distributed within cells and tissues. It is 90.0% bound in human plasma, 88.2% in rat plasma, and 91.7% in dog plasma . This suggests that Risperidone Pyrimidinone-N-oxide interacts with various transporters or binding proteins within cells and tissues.

Subcellular Localization

It is known that the subcellular location of a protein provides valuable insights into its functionalities, the functioning of the cell, and its possible interactions with other proteins .

準備方法

The synthesis of Risperidone Pyrimidinone-N-oxide involves the oxidation of Risperidone. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N-oxide functional group into the pyrimidinone ring of Risperidone . The reaction typically requires careful control of temperature and pH to ensure the selective formation of the N-oxide without over-oxidation or degradation of the parent compound.

Industrial production methods for Risperidone Pyrimidinone-N-oxide are not extensively documented in the literature. the process generally involves large-scale oxidation reactions followed by purification steps such as crystallization or chromatography to isolate the desired impurity.

化学反応の分析

Risperidone Pyrimidinone-N-oxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent pyrimidinone compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidinone ring.

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

Risperidone Pyrimidinone-N-oxide can be compared with other related compounds, such as:

Paliperidone: An active metabolite of Risperidone with similar pharmacological properties.

Risperidone: The parent compound, which is a widely used antipsychotic medication.

Other Pyrimidinone Derivatives: Various pyrimidinone derivatives with different substituents and functional groups that may exhibit unique chemical and biological properties.

Risperidone Pyrimidinone-N-oxide is unique due to its specific structure as an N-oxide derivative of Risperidone, which influences its chemical reactivity and potential biological activities.

特性

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-1-oxido-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)28(15)30)9-13-26-11-7-16(8-12-26)22-19-6-5-17(24)14-20(19)31-25-22/h5-6,14,16H,2-4,7-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVKWCIHWLGWLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=[N+]1[O-])CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

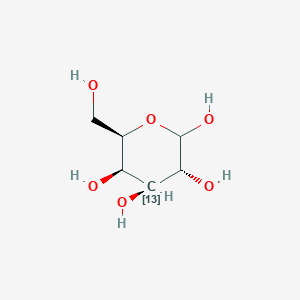

![D-[4-13C]Galactose](/img/structure/B583689.png)

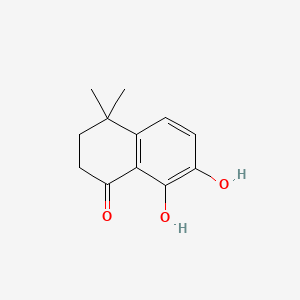

![D-[1,6-13C2]Galactose](/img/structure/B583692.png)